Cas no 157169-71-6 (4-Oxazoleethanol,5-methyl-2-(4-methylphenyl)-)

4-Oxazoleethanol,5-methyl-2-(4-methylphenyl)- structure
157169-71-6 structure
Product Name:4-Oxazoleethanol,5-methyl-2-(4-methylphenyl)-
CAS No:157169-71-6
MF:C13H15NO2
MW:217.263703584671
CID:138218
PubChem ID:10775145
Update Time:2025-04-19

4-Oxazoleethanol,5-methyl-2-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazoleethanol,5-methyl-2-(4-methylphenyl)-
    • 2-(5-methyl-2-p-tolyloxazol-4-yl)ethanol
    • 2-[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]ETHANOL
    • 157169-71-6
    • WTABRJGSWMZKOR-UHFFFAOYSA-N
    • 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethan-1-ol
    • SCHEMBL820945
    • AKOS015910679
    • 2-(5-methyl-2-(p-tolyl)oxazol-4-yl)ethan-1-ol
    • 2-(5-Methyl-2-(p-tolyl)oxazol-4-yl)ethanol
    • 2-[5-methyl-2-(4-methylphenyl)oxazol-4-yl]ethanol
    • DTXSID10444739
    • Inchi: 1S/C13H15NO2/c1-9-3-5-11(6-4-9)13-14-12(7-8-15)10(2)16-13/h3-6,15H,7-8H2,1-2H3
    • InChI Key: WTABRJGSWMZKOR-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC(C)=CC=2)=NC(=C1C)CCO

Computed Properties

  • Exact Mass: 217.11000
  • Monoisotopic Mass: 217.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 1.122
  • Boiling Point: 374.892 °C at 760 mmHg
  • Flash Point: 180.528 °C
  • PSA: 46.26000
  • LogP: 2.49320
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